molecular formula C12H15NO B7759849 4-(4-(Dimethylamino)phenyl)but-3-en-2-one CAS No. 30625-58-2

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Cat. No.: B7759849
CAS No.: 30625-58-2
M. Wt: 189.25 g/mol
InChI Key: IAMOQOMGCKCSEJ-SNAWJCMRSA-N
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Description

4-(4-(Dimethylamino)phenyl)but-3-en-2-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is also known by its IUPAC name, (3E)-4-[4-(dimethylamino)phenyl]-3-buten-2-one . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butenone moiety. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-(Dimethylamino)phenyl)but-3-en-2-one can be synthesized through the reaction of 4-dimethylaminobenzaldehyde with acetone . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to complete the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the binding affinity and specificity of the compound. The butenone moiety can undergo various chemical transformations, contributing to the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-4’-fluorochalcone
  • 4-(Dimethylamino)chalcone
  • 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

Uniqueness

4-(4-(Dimethylamino)phenyl)but-3-en-2-one is unique due to its specific structural features, such as the presence of both a dimethylamino group and a butenone moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMOQOMGCKCSEJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876842
Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-53-1, 30625-58-2
Record name 4-(4-N,N-Dimethylaminophenyl)but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(Dimethylamino)phenyl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5432-53-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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